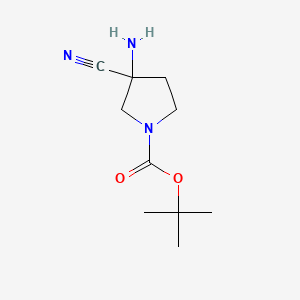

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLVTBMZGLRSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726412 | |

| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871115-54-7 | |

| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the synthetic pathway for tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is a modified Strecker reaction, a classic and efficient method for producing α-aminonitriles. This document details the strategic considerations, a step-by-step experimental protocol, and critical safety measures, particularly concerning the handling of cyanide reagents. The intended audience includes researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a robust and reproducible method for accessing this important intermediate.

Introduction and Strategic Importance

This compound is a key synthetic intermediate characterized by a pyrrolidine ring functionalized with a protected amine, and a vicinal aminonitrile group. This arrangement is of significant interest in drug discovery, as the aminonitrile can be hydrolyzed to an amino acid or serve as a precursor to other functional groups. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Consequently, a reliable and scalable synthesis of this molecule is of paramount importance for the development of novel therapeutics.[2]

The synthetic strategy outlined herein focuses on a two-step process starting from the commercially available tert-butyl 3-oxopyrrolidine-1-carboxylate. The key transformation is a Strecker-type reaction, which involves the one-pot reaction of a ketone with an ammonia source and a cyanide source to form a quaternary α-aminonitrile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key C-C and C-N bond formations achievable through a Strecker synthesis. The aminonitrile functionality points directly to a ketone precursor and the addition of ammonia and cyanide. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents.

Caption: Overall reaction and simplified mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic and hazardous materials. It should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| tert-butyl 3-oxopyrrolidine-1-carboxylate | 185.23 | 10.0 | 1.85 g | Commercially available [3] |

| Ammonium Chloride (NH₄Cl) | 53.49 | 15.0 | 0.80 g | Source of ammonia |

| Trimethylsilyl cyanide (TMSCN) | 99.21 | 12.0 | 1.45 mL | EXTREMELY TOXIC . Handle with care. [4] |

| Methanol (MeOH) | 32.04 | - | 20 mL | Anhydrous |

| Saturated aq. NaHCO₃ | - | - | ~30 mL | For work-up |

| Ethyl Acetate (EtOAc) | - | - | ~100 mL | For extraction |

| Brine | - | - | ~30 mL | For washing |

| Anhydrous Na₂SO₄ | - | - | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.85 g, 10.0 mmol) and ammonium chloride (0.80 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous methanol (20 mL) to the flask. Stir the mixture at room temperature to form a suspension.

-

Cyanide Addition: In a well-ventilated fume hood, carefully add trimethylsilyl cyanide (1.45 mL, 12.0 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [5]5. Quenching: After the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (30 mL) to quench any unreacted TMSCN. Caution: This may liberate toxic HCN gas.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography to yield this compound as a solid.

Safety and Handling

The paramount safety concern in this synthesis is the use of trimethylsilyl cyanide (TMSCN).

-

Toxicity: TMSCN is highly toxic if inhaled, ingested, or absorbed through the skin. [4]It is readily hydrolyzed by moisture or acids to produce highly toxic hydrogen cyanide (HCN) gas. [4][6]* Handling Precautions:

-

All manipulations involving TMSCN must be conducted in a certified, high-performance chemical fume hood. [7] * Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and splash goggles. [8] * Ensure an emergency HCN poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) is readily available and that personnel are trained in its use.

-

All equipment must be properly grounded to prevent static discharge, as TMSCN is also flammable. [9]* Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal, following institutional safety protocols.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include the tert-butyl protons (singlet, ~1.4-1.5 ppm), and multiplets for the pyrrolidine ring protons.

-

¹³C NMR: Key signals would include the nitrile carbon, the quaternary carbon at the 3-position, the carbonyl of the Boc group, and the carbons of the pyrrolidine ring and tert-butyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₇N₃O₂ = 211.26 g/mol ). [10]* Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch should be observable around 2230-2250 cm⁻¹.

Conclusion

The synthesis of this compound via a Strecker-type reaction is an efficient and reliable method for producing this valuable building block. The procedure leverages a common and well-understood reaction mechanism, starting from a readily accessible ketone. While the synthesis is straightforward, it necessitates stringent safety protocols due to the high toxicity of the cyanide reagent. This guide provides the necessary technical details and safety framework to enable researchers to confidently and safely perform this important transformation in a laboratory setting.

References

- CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents. Google Patents.

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed . PubMed. Available at: [Link]

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 - PubChem . PubChem. Available at: [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate . ResearchGate. Available at: [Link]

-

Strecker Synthesis - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS - Loba Chemie . Loba Chemie. Available at: [Link]

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents. Google Patents.

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Strecker Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed . PubMed. Available at: [Link]

-

SAFETY DATA SHEET - Trimethylsilyl cyanide . Acros Organics. Available at: [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) - ResearchGate . ResearchGate. Available at: [Link]

-

Trimethylsilyl cyanide - SAFETY DATA SHEET . Fisher Scientific. Available at: [Link]

- WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents. Google Patents.

-

Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH . National Institutes of Health. Available at: [Link]

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. Google Patents.

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents. Google Patents.

-

Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 3. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. 2381416-91-5|tert-Butyl (S)-3-amino-3-cyanopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Characterization of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview of the synthesis and characterization of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. This document delves into the logical framework behind the synthetic and analytical methodologies, offering field-proven insights into its structural elucidation and physicochemical properties.

Introduction: A Bifunctional Scaffold in Drug Discovery

This compound is a synthetic, non-natural amino acid derivative. Its structure is distinguished by a pyrrolidine ring, a common motif in many biologically active compounds, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group.[1] The key features of this molecule are the geminal amino and cyano groups at the C3 position, creating a quaternary stereocenter. This α-aminonitrile functionality makes it a valuable intermediate for the synthesis of a variety of more complex molecules, including peptidomimetics and heterocyclic compounds with potential therapeutic applications.[2][3][4] The Boc protecting group provides stability and allows for selective deprotection and further synthetic modifications.

The pyrrolidine scaffold is prevalent in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. The rigidity and chirality of the pyrrolidine ring can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate. The presence of both a nucleophilic amino group and a cyano group, which can be hydrolyzed to a carboxylic acid or transformed into other functional groups, offers significant synthetic versatility.

Synthesis via Strecker Reaction: A Logical Approach

A robust and widely adopted method for the synthesis of α-aminonitriles is the Strecker synthesis.[2][5][6][7][8][9] This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source.[2][5][6][7][8][9] For the synthesis of this compound, a logical starting material is the commercially available N-Boc-3-pyrrolidinone.

The proposed synthetic pathway involves the reaction of N-Boc-3-pyrrolidinone with ammonia and a cyanide source, such as trimethylsilyl cyanide (TMSCN), which is often preferred for its better solubility and milder reactivity compared to hydrogen cyanide.[10]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from N-Boc-3-pyrrolidinone via a Strecker reaction.

Materials:

-

N-Boc-3-pyrrolidinone

-

Ammonia (7N solution in methanol)

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of N-Boc-3-pyrrolidinone (1 equivalent) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add a 7N solution of ammonia in methanol (10 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add trimethylsilyl cyanide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. This involves Nuclear Magnetic Resonance (NMR) spectroscopy for determining the carbon-hydrogen framework, Infrared (IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for confirming the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of the title compound.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.2 | m | 4H | Pyrrolidine ring protons (H2, H5) |

| ~ 2.4 - 2.1 | m | 4H | Pyrrolidine ring protons (H4) and NH₂ |

| 1.48 | s | 9H | tert-butyl protons |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.5 | C=O (Boc) |

| ~ 120.0 | C≡N |

| ~ 80.5 | C(CH₃)₃ (Boc) |

| ~ 55.0 | C3 (quaternary) |

| ~ 45.0 | C2, C5 |

| ~ 35.0 | C4 |

| 28.4 | C(CH₃)₃ (Boc) |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| ~ 2975 | Medium | C-H stretch (aliphatic) |

| ~ 2240 | Medium to Weak | C≡N stretch (nitrile) |

| ~ 1690 | Strong | C=O stretch (Boc carbamate) |

| ~ 1160 | Strong | C-O stretch (Boc) |

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Proposed Fragment Ion |

| 240.17 | [M+H]⁺ (protonated molecule) |

| 184.15 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 140.11 | [M - Boc + H]⁺ (loss of the Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

Physicochemical Properties and Safety

A summary of the key physicochemical properties is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Nitrile-containing compounds are potentially toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Conclusion

The characterization of this compound requires a systematic approach employing a combination of synthetic and analytical techniques. The Strecker synthesis provides a reliable route to this valuable building block. Its structural integrity can be confidently established through a combination of NMR, IR, and mass spectrometry. This guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize, purify, and thoroughly characterize this versatile compound, paving the way for its application in the development of novel therapeutics.

References

- Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2653]

- Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b5893]

- FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.

- Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/328331398_Organocatalytic_Synthesis_of_a-Aminonitriles_A_Review]

- Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. WuXi Biology. [URL: https://biology.wuxiapptec.

- Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/spectroscopic-and-synthetic-profile-of-a-aminonitriles]

- Organocatalytic Synthesis of α-Aminonitriles: A Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Organocatalytic-Synthesis-of-%CE%B1-Aminonitriles%3A-A-Review-Khan-Zaheer/a9b8e9d3a7e3c1d9f8c8d8b8d8d8d8d8d8d8d8d8]

- α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c09789]

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Benchchem. [URL: https://www.benchchem.

- Strecker amino acid synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]

- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36629933/]

- Strecker Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]

- Bifunctional small molecules that mediate the degradation of extracellular proteins.

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Facile-synthesis-of-new-N-(aminocycloalkylene)amino-Pasternak-Borycka-Demkowicz/1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e]

- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7810141/]

- Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [URL: https://medschoolcoach.com/mcat/biochemistry/strecker-synthesis-of-amino-acids/]

- SUPPLEMENTARY INFORMATION (SI) L-Proline assisted expeditious and efficient methodology for the synthesis of 2-amino- 3. Indian Academy of Sciences. [URL: not available]

- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [URL: https://www.chemistrynotes.

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ResearchGate. [URL: https://www.researchgate.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2653]

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jasms.5c00340]

- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). SpringerLink. [URL: not available]

- Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/cb7002529]

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28902455/]

- Design and applications of bifunctional small molecules: Why two heads are better than one. National Institutes of Health. [URL: not available]

- A bifunctional molecule-assisted synthesis of mimics for use in probing the ubiquitination system. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1038/s41596-022-00713-3]

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [URL: https://www.acdlabs.com/blog/2008/12/confirmation-of-synthesis-using-ms-to-identify-a-protective-group/]

- FTIR Analysis of Protein Structure. University of Wisconsin-La Crosse. [URL: not available]

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389369/]

- Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10100122/]

- Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [URL: https://www.researchgate.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/One-pot-synthesis-of-2-amino-3-cyanopyridine-under-Tu-Kuo/1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e1e]

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2653]

- Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [URL: https://typeset.io/papers/organocatalytic-synthesis-of-a-aminonitriles-a-review-1y1y1y1y1y]

- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6213129/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. medschoolcoach.com [medschoolcoach.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

Spectroscopic and Synthetic Profile of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Precise Molecular Characterization

In the landscape of modern drug discovery, the unequivocal structural elucidation of novel chemical entities is the bedrock upon which successful development programs are built. Small molecule intermediates, such as tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate, often represent critical nodes in the synthetic pathways to complex active pharmaceutical ingredients (APIs). Their structural integrity, purity, and stereochemistry directly impact the viability of subsequent synthetic steps and the pharmacological profile of the final compound. This guide provides an in-depth technical overview of the spectroscopic characteristics and synthetic considerations for this compound, a versatile building block in medicinal chemistry. Given the nascent stage of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required for its unambiguous identification, characterization, and effective utilization in their research endeavors.

Molecular Structure and Key Features

This compound (Molecular Formula: C₁₀H₁₇N₃O₂) is a chiral, non-racemic pyrrolidine derivative. Its structure is characterized by a five-membered pyrrolidine ring, a common scaffold in many biologically active compounds. The key functional groups that dictate its reactivity and spectroscopic properties are:

-

A tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, which modulates its reactivity and solubility.

-

A geminal amino-cyano substitution at the C3 position, creating a stereocenter with a quaternary carbon. This unique arrangement offers a rich chemical handle for further synthetic transformations.

The presence of these functional groups necessitates a multi-faceted analytical approach for complete characterization.

Figure 3: Plausible Synthetic Pathway.

This synthetic approach is important to consider during spectroscopic analysis as residual starting materials or by-products could be present in the final product. For example, incomplete reaction could result in the presence of the starting pyrrolidinone, which would be detectable by the techniques described above.

Conclusion

References

Note: As direct experimental data for the target compound is not available in the cited literature, the following references provide spectroscopic information for structurally related compounds and general principles of spectroscopic interpretation that inform the predictions made in this guide.

-

PubChem Compound Summary for CID 854071, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

PubChem Compound Summary for CID 7018344, (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general reference for spectroscopic principles). URL: [Link]

-

Appretech Scientific Limited. (n.d.). Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate. Retrieved from [Link]

A Technical Guide to tert-Butyl 3-Amino-3-cyanopyrrolidine-1-carboxylate: Synthesis, Stereochemistry, and Applications

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate, a crucial building block in modern medicinal chemistry. The presence of a stereocenter at the C3 position, bearing both an amino and a cyano group, makes this scaffold highly valuable for creating complex molecular architectures with precise three-dimensional orientations. This document will navigate the complexities of its chemical identity, including stereoisomer-specific CAS numbers, provide detailed synthetic protocols, explore its applications in drug discovery, and outline essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile chemical intermediate.

Introduction: A Scaffold of Strategic Importance

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial vectors allow for effective interaction with biological targets. The introduction of an α-aminonitrile moiety at the 3-position, as seen in this compound, adds a layer of chemical functionality that is particularly attractive for library synthesis and lead optimization.

The primary amino group provides a key handle for derivatization, while the adjacent nitrile can serve as a precursor to other functional groups or as a key pharmacophoric element. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and allows for controlled, sequential chemical transformations. The critical feature of this molecule is its chirality at the C3 position. As is paramount in drug development, the biological activity of enantiomers can differ significantly. Therefore, understanding and controlling the stereochemistry of this building block is essential for its effective application. This guide will clarify the distinct identities of its stereoisomers.

Chemical Identification and Physicochemical Properties

A challenge in identifying this compound is the existence of multiple CAS numbers corresponding to the racemic mixture and its individual enantiomers. It is crucial for researchers to use the correct CAS number to ensure the procurement of the desired stereoisomer.

| Compound Name | CAS Number | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 871115-54-7[1] | Racemic | C₁₀H₁₇N₃O₂ | 211.26 |

| tert-Butyl (S)-3-amino-3-cyanopyrrolidine-1-carboxylate | 2381416-91-5[2][3] | (S)-Enantiomer | C₁₀H₁₇N₃O₂ | 211.27[3] |

| tert-Butyl (R)-3-amino-3-cyanopyrrolidine-1-carboxylate | Not readily available | (R)-Enantiomer | C₁₀H₁₇N₃O₂ | 211.26 |

Note: While a specific CAS number for the (R)-enantiomer is not prominently listed in public databases, it is often available from specialized chemical suppliers.

Synthesis and Stereoselective Strategies

The synthesis of this compound is typically achieved through a Strecker reaction on a suitable pyrrolidinone precursor. This classical method for generating α-aminonitriles provides a reliable route to the racemic product.

General Synthesis of Racemic this compound

The most common synthetic route involves a one-pot reaction starting from the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7).

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq.) in an appropriate solvent (e.g., methanol or ethanol) at 0 °C, add an aqueous solution of ammonium chloride (1.5 eq.) followed by an aqueous solution of sodium cyanide (1.5 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the racemic this compound.

Below is a diagram illustrating the general workflow for the synthesis.

Caption: General workflow for the synthesis of the racemic product.

Stereoselective Synthesis

For drug development, obtaining enantiomerically pure compounds is critical. This can be achieved either by chiral resolution of the racemic mixture or, more efficiently, through asymmetric synthesis. Asymmetric Strecker reactions using chiral catalysts or auxiliaries are a common strategy. Alternatively, a stereoselective route can be devised starting from a chiral precursor, such as L- or D-hydroxyproline.

Applications in Drug Discovery

The unique arrangement of functional groups in this compound makes it a highly sought-after intermediate. Its primary application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[4] The aminopyrrolidine core can be elaborated to mimic the dipeptide substrate of the DPP-4 enzyme.

The logical relationship for its application in inhibitor synthesis is outlined below.

Caption: Role as a key intermediate in inhibitor synthesis.

The cyano group is often a key pharmacophore that forms a covalent or non-covalent interaction with a serine residue in the active site of DPP-4. The free amine allows for the coupling of various side chains to explore the binding pocket and optimize potency and selectivity.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. A typical ¹H-NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.46 ppm), and multiplets for the pyrrolidine ring protons.[5]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A common observation is the protonated molecular ion [M+H]⁺ at m/z 187.[5]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity of the stereoisomers.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. Based on available safety data sheets, this compound and its close analogs are associated with the following hazards:

| Hazard Category | GHS Hazard Statement | Prevention / Precautionary Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[6] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry place away from incompatible materials.[8]

Conclusion

This compound is a high-value chemical building block with significant applications in pharmaceutical research and development. Its utility is intrinsically linked to its stereochemistry, making the distinction between racemic and enantiomerically pure forms critical. This guide has provided a comprehensive overview of its identification, synthesis, applications, and safety, equipping researchers with the necessary knowledge to effectively utilize this versatile intermediate in their discovery programs.

References

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

-

MySkinRecipes. tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate. [Link]

-

AcrosPharmatech. (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

Appretech Scientific Limited. Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate. [Link]

Sources

- 1. 871115-54-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2381416-91-5|tert-Butyl (S)-3-amino-3-cyanopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. appretech.com [appretech.com]

- 4. tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate [myskinrecipes.com]

- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate [acrospharma.co.kr]

"physical and chemical properties of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. This document delves into its structural features, physicochemical parameters, reactivity profile, and offers insights into its synthesis and handling, grounded in established scientific principles and available data.

Introduction: A Key Intermediate in Modern Drug Discovery

This compound, often referred to as Boc-3-amino-3-cyanopyrrolidine, has emerged as a valuable scaffold in the synthesis of complex pharmaceutical agents. Its rigid pyrrolidine core, coupled with the strategically placed amino and cyano functionalities, makes it an attractive starting material for creating diverse molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its utility by allowing for selective chemical transformations at other positions of the molecule. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for scientists engaged in synthetic and medicinal chemistry. A notable application of this intermediate is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1]

Molecular Structure and Core Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is crucial for its application in synthesis, including reaction setup, purification, and storage.

Molecular Formula: C₁₀H₁₇N₃O₂[2]

Molecular Weight: 211.27 g/mol [2]

Chemical Structure:

Caption: 2D structure of this compound.

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available for closely related analogs, experimentally determined values for the title compound are not widely published. The table includes both reported and predicted values for context.

| Property | Value/Information | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1161420-77-5 (racemate), 2381416-91-5 ((S)-enantiomer) | [2] |

| Physical Form | Likely a solid at room temperature, based on related compounds. | Inferred |

| Solubility | A related compound, tert-butyl (3S)-3-cyanopyrrolidine-1-carboxylate, is soluble in DMSO. | [3] |

| Storage | Store in a cool, dry, and well-ventilated area. A related compound is stored at -20 °C for long-term stability. | [3][4] |

| Purity | Commercially available with a purity of ≥98%. | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its three primary functional groups: the Boc-protected secondary amine within the pyrrolidine ring, the primary amino group at the 3-position, and the cyano group also at the 3-position.

The Boc-Protected Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for the selective manipulation of other functional groups within the molecule.

Deprotection: The Boc group can be cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This reaction proceeds via the formation of a stable tert-butyl cation.

Caption: General mechanism of Boc deprotection.

The 3-Amino Group

The primary amino group at the C3 position is a key site for nucleophilic reactions. Its reactivity can be modulated by the reaction conditions.

-

Acylation and Sulfonylation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides.

-

Alkylation: It can undergo alkylation with alkyl halides, although over-alkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Basicity: The pKa of this amino group is expected to be similar to that of other primary amines on a saturated heterocyclic ring.

The 3-Cyano Group

The nitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities.

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively.

-

Reduction: It can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the cyano group to form ketones after hydrolysis.

Synthesis and Characterization

Proposed Synthetic Pathway: A Strecker Approach

The most plausible synthetic route involves a one-pot reaction of N-Boc-3-pyrrolidinone with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) and an ammonia source (e.g., ammonium chloride or ammonia).

Caption: Proposed Strecker synthesis pathway.

Hypothetical Experimental Protocol:

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride (1.1 equivalents).

-

Add sodium cyanide (1.1 equivalents) portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality in Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol are typically used to facilitate the dissolution of the reagents and the formation of the iminium ion intermediate.

-

Cyanide Source: Sodium cyanide is a common and cost-effective source of the cyanide nucleophile. Trimethylsilyl cyanide can be used as a less basic alternative.

-

Ammonia Source: Ammonium chloride provides both ammonia and a mild acidic catalyst for imine formation.

-

Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity, effectively separating the product from starting materials and byproducts.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the molecular structure and data from similar compounds.

¹H NMR:

-

tert-butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

-

Pyrrolidine ring protons: A series of multiplets in the range of 2.0-4.0 ppm. The diastereotopic nature of the protons on C2 and C4 would likely result in complex splitting patterns.

-

Amino group: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR:

-

tert-butyl carbons: A signal around 28 ppm for the methyl carbons and around 80 ppm for the quaternary carbon.

-

Boc carbonyl carbon: A signal in the region of 154-156 ppm.

-

Pyrrolidine ring carbons: Signals in the aliphatic region, typically between 30 and 60 ppm.

-

Cyano carbon: A characteristic signal in the range of 118-122 ppm.

-

C3 carbon: The quaternary carbon bearing the amino and cyano groups would likely appear in the 50-60 ppm range.

IR Spectroscopy:

-

N-H stretching: One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C≡N stretching: A sharp, medium intensity band around 2240 cm⁻¹.

-

C=O stretching: A strong absorption band for the Boc carbonyl group around 1680-1700 cm⁻¹.

Safety, Handling, and Storage

Given the lack of a specific safety data sheet for this compound, precautions should be based on the potential hazards of its functional groups and data from structurally related compounds.

Hazard Analysis:

-

Oral Toxicity: Related aminopyrrolidine derivatives are classified as toxic if swallowed.[7]

-

Skin and Eye Irritation: Many amine-containing compounds are skin and eye irritants. Related compounds are known to cause skin irritation and serious eye damage.[7]

-

Cyanide Moiety: The presence of a cyano group warrants caution, as it can be a source of cyanide poisoning if the compound decomposes or is metabolized.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize degradation.[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of novel pharmaceutical candidates. Its unique combination of functional groups, anchored to a conformationally restricted pyrrolidine core, offers numerous possibilities for chemical diversification. While detailed experimental data on its physicochemical properties are not extensively documented in the public domain, a thorough understanding of its structural features and the reactivity of its constituent functional groups allows for its effective utilization in complex synthetic endeavors. Researchers and scientists are advised to handle this compound with appropriate safety precautions, drawing upon the information available for structurally similar molecules.

References

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

Acros Pharmatech. (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate. [Link]

-

Grokipedia. Strecker amino acid synthesis. [Link]

-

MySkinRecipes. tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate. [Link]

-

Appretech Scientific Limited. Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate. [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Molecules. [Link]

-

PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. appretech.com [appretech.com]

- 3. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate [acrospharma.co.kr]

- 5. PubChemLite - this compound (C10H17N3O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

An in-depth technical guide on the core mechanism of action of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate reveals its primary significance not as a standalone therapeutic agent, but as a crucial chiral building block in the synthesis of advanced Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Omarigliptin. This guide will elucidate the pivotal role of the 3-amino-3-cyanopyrrolidine scaffold in the mechanism of DPP-4 inhibition and its implications for the treatment of type 2 diabetes mellitus.

This compound is a key chiral intermediate in the synthesis of various chemical compounds. Its significance in the pharmaceutical industry is predominantly linked to its use as a foundational element in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The stereochemistry and functional groups of this pyrrolidine derivative are instrumental in achieving the high potency and selectivity of the final drug products. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential reactions, making it an ideal starting material for complex molecular architectures.

The 3-Amino-3-cyanopyrrolidine Scaffold and DPP-4 Inhibition

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.

Interaction of the 3-Amino-3-cyanopyrrolidine Core with the DPP-4 Active Site

The 3-amino-3-cyanopyrrolidine scaffold is a key pharmacophore that enables potent and long-lasting inhibition of the DPP-4 enzyme. Structural biology studies of DPP-4 in complex with inhibitors derived from this scaffold, such as Omarigliptin, reveal the precise molecular interactions:

-

Primary Amine: The free amino group of the pyrrolidine ring forms a crucial salt bridge with the glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 active site. This interaction is a hallmark of many DPP-4 inhibitors and is a primary determinant of their high binding affinity.

-

Cyanopyrrolidine Moiety: The cyanopyrrolidine group is designed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. This interaction leads to a prolonged and stable inhibition of the enzyme's activity.

-

Pyrrolidine Ring: The pyrrolidine ring itself provides a rigid scaffold that correctly orients the key interacting functional groups within the enzyme's active site, contributing to the overall potency and selectivity of the inhibitor.

Caption: Interaction of the 3-amino-3-cyanopyrrolidine scaffold with the DPP-4 active site.

Synthetic Pathway to DPP-4 Inhibitors

The synthesis of potent DPP-4 inhibitors like Omarigliptin relies on a multi-step process where this compound serves as a critical starting material. The following diagram provides a high-level overview of a representative synthetic workflow.

An In-Depth Technical Guide to the Diastereoselective Synthesis of Substituted Pyrrolidines

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, frequently conferring potent biological activity.[1] The precise control of stereochemistry in substituted pyrrolidines is paramount, as stereoisomers often exhibit vastly different pharmacological profiles. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of core strategies for the diastereoselective synthesis of substituted pyrrolidines. It moves beyond a mere recitation of protocols to explain the underlying principles of stereocontrol, offering field-proven insights into the causal relationships between reaction design and stereochemical outcome. Key methodologies, including [3+2] cycloadditions, aza-Michael additions, and transition-metal-catalyzed cyclizations, are examined in detail. For each, we provide mechanistic rationale, data-driven comparisons, and step-by-step experimental protocols to empower scientists in the rational design and execution of stereocontrolled pyrrolidine syntheses.

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a cornerstone of modern pharmacology and chemical biology. This five-membered nitrogen heterocycle is a recurring motif in a vast array of FDA-approved pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to serve as a versatile scaffold, presenting substituents in a well-defined three-dimensional arrangement that facilitates precise interactions with biological targets. From antiviral agents to central nervous system modulators, the pyrrolidine ring's unique conformational properties make it an ideal building block in drug design.

However, the construction of polysubstituted pyrrolidines presents a formidable synthetic challenge: the control of multiple contiguous stereocenters. The relative and absolute configuration of substituents on the pyrrolidine ring dictates its overall shape and, consequently, its biological function. The diastereoselective synthesis of these complex molecules is therefore not an academic exercise but a critical necessity for the development of novel therapeutics. This guide will dissect the most powerful and reliable strategies developed to date for achieving high levels of diastereocontrol in pyrrolidine synthesis.

Core Strategies for Diastereoselective Pyrrolidine Synthesis

The diastereoselective construction of the pyrrolidine ring can be broadly categorized into several key strategic approaches. Each leverages distinct mechanistic principles to govern the formation of new stereocenters. We will explore three of the most robust and widely adopted strategies: [3+2] cycloaddition reactions, aza-Michael additions followed by cyclization, and transition-metal-catalyzed cyclizations.

[3+2] Cycloaddition Reactions of Azomethine Ylides

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between an azomethine ylide and a dipolarophile is arguably one of the most powerful and convergent methods for constructing highly functionalized pyrrolidines.[2][3] This reaction class allows for the simultaneous formation of two carbon-carbon bonds and up to four new stereocenters in a single, often highly stereospecific, step.[4]

Mechanism and Diastereocontrol:

Azomethine ylides are 1,3-dipoles of the allyl anion type, possessing a C-N-C framework with 4π electrons.[2][5] They are typically generated in situ due to their high reactivity.[2] The cycloaddition proceeds via a concerted mechanism, where the stereochemistry of the dipolarophile is retained in the final pyrrolidine product.[5]

Diastereoselectivity in these reactions is governed by the facial selectivity of the approach of the two reactants. This can be controlled through several means:

-

Substrate Control: The inherent chirality within the azomethine ylide precursor or the dipolarophile can direct the approach of the other reactant.

-

Auxiliary Control: Attaching a chiral auxiliary to either reactant can create a sterically biased environment, favoring one diastereomeric transition state over the other.[5]

-

Catalyst Control: The use of a chiral Lewis acid catalyst can coordinate to one or both reactants, creating a chiral environment that dictates the trajectory of the cycloaddition.[3]

The diastereoselectivity of the cycloaddition is highly dependent on the substitution pattern of the reacting partners, with computational studies often employed to rationalize the observed exo/endo selectivity.[6]

Experimental Protocol: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This protocol describes a representative silver-catalyzed diastereoselective [3+2] cycloaddition between an iminoester and an alkene.

Materials:

-

Iminoester (1.0 equiv)

-

Alkene dipolarophile (1.2 equiv)

-

Silver Acetate (AgOAc) (5 mol%)

-

Chiral Phosphine Ligand (e.g., (R)-BINAP) (5.5 mol%)

-

Toluene (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add silver acetate (5 mol%) and the chiral phosphine ligand (5.5 mol%).

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the iminoester (1.0 equiv) to the flask.

-

Add the alkene dipolarophile (1.2 equiv) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Data Presentation: Representative Diastereoselectivity in [3+2] Cycloadditions

| Entry | Dipolarophile | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | Reference |

| 1 | N-Phenylmaleimide | AgOAc/BINAP | Toluene | 25 | 95 | >95:5 | [3] |

| 2 | Dimethyl Fumarate | Cu(OTf)₂/BOX | CH₂Cl₂ | 0 | 88 | 90:10 | [7] |

| 3 | Acrylonitrile | LiBr | THF | 25 | 75 | 85:15 | [8] |

Logical Workflow for [3+2] Cycloaddition

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

A Technical Guide to the Chiral Resolution of 3-Amino-3-Cyanopyrrolidine Derivatives

Abstract

Enantiomerically pure 3-amino-3-cyanopyrrolidine derivatives are pivotal chiral building blocks in contemporary drug discovery, forming the core of numerous therapeutic candidates. Their rigid pyrrolidine scaffold, coupled with a stereochemically complex quaternary α-amino nitrile center, presents both significant opportunities for molecular design and formidable challenges in stereoselective synthesis and purification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary strategies for the chiral resolution of these valuable intermediates. Grounded in established principles and adapted from methodologies for structurally analogous compounds, this document details field-proven protocols for diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Each section offers a blend of theoretical grounding and practical, step-by-step guidance, emphasizing the causality behind experimental choices to empower researchers in developing robust and scalable resolution processes.

Introduction: The Strategic Importance of Chiral 3-Amino-3-Cyanopyrrolidines

The 3-amino-3-cyanopyrrolidine scaffold is a privileged motif in medicinal chemistry. The quaternary carbon atom imparts a fixed three-dimensional geometry, which can be crucial for precise interaction with biological targets. The amino and cyano functionalities offer versatile handles for further synthetic elaboration, enabling the exploration of diverse chemical space. As with most pharmaceuticals, the biological activity of molecules containing this scaffold is typically confined to a single enantiomer, making the acquisition of enantiopure material a critical step in the drug development pipeline.

While asymmetric synthesis can provide direct access to a single enantiomer, the resolution of a racemic mixture often represents a more pragmatic, scalable, and economically viable approach, particularly during process development and scale-up.[1] This guide focuses on the three most powerful and widely adopted resolution techniques applicable to this class of compounds.

Classical Resolution via Diastereomeric Salt Formation

Diastereomeric salt formation is a cornerstone of industrial-scale chiral resolution.[2] The principle lies in the reaction of a racemic base, such as a 3-amino-3-cyanopyrrolidine derivative, with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, possess different physicochemical properties, most notably solubility.[3] This difference allows for their separation by fractional crystallization.[2]

The Underlying Principle: Exploiting Differential Solubility

The success of a diastereomeric salt resolution hinges on maximizing the solubility difference between the two diastereomeric salts in a given solvent system. One salt should preferentially crystallize, leaving the other dissolved in the mother liquor. The selection of both the resolving agent and the solvent is therefore a critical, and often empirical, process.

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: A Practical Guide

This protocol is a generalized procedure based on methods for resolving chiral amines and should be optimized for specific 3-amino-3-cyanopyrrolidine derivatives.

Materials:

-

Racemic 3-amino-3-cyanopyrrolidine derivative

-

Chiral resolving agent (e.g., L-(+)-Tartaric acid, (S)-(+)-Mandelic acid)

-

Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water, and mixtures thereof)

-

Acid and base for liberation (e.g., 1 M HCl, 1 M NaOH)

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

-

Salt Formation and Screening:

-

In an array of test tubes or a 96-well plate, dissolve a known quantity of the racemic amine in a screening solvent.

-

Add a solution of the chiral resolving agent (typically 0.5-1.0 equivalents) in the same solvent.

-

Heat the mixtures gently to ensure complete dissolution.

-

Allow the solutions to cool slowly to ambient temperature, observing for precipitation. If no crystals form, cooling in an ice bath or adding an anti-solvent may induce crystallization.

-

Identify the solvent/resolving agent combinations that yield a crystalline solid.

-

-

Optimization and Scale-Up:

-

Select the most promising condition from the screen.

-

Dissolve the racemic amine (1.0 eq.) in the chosen solvent at an elevated temperature.

-

Add the resolving agent (0.5-1.0 eq.) and stir until all solids dissolve.

-

Cool the solution according to a controlled profile (e.g., 10°C per hour) to promote the growth of high-quality crystals.

-

Hold the resulting slurry at a final temperature (e.g., 0-5°C) for several hours to maximize yield.

-

-

Isolation and Liberation:

-

Collect the crystalline solid by filtration and wash with a small amount of cold solvent.

-

Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).

-

Basify the aqueous layer with 1 M NaOH until the pH is >10 to liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with additional organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC (see Section 4).

-

Data Presentation: Resolving Agent and Solvent Screening

| Resolving Agent | Solvent System | Result (Precipitate Formation) |

| L-(+)-Tartaric Acid | Methanol | Yes |

| L-(+)-Tartaric Acid | Ethanol/Water (9:1) | Yes (Good Crystals) |

| (S)-(+)-Mandelic Acid | Isopropanol | Yes |

| (S)-(+)-Mandelic Acid | Ethyl Acetate | Oily precipitate |

| Dibenzoyl-L-tartaric acid | Acetonitrile | No |

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[4] In a typical EKR of a racemic amine, an enzyme (often a lipase) catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be easily separated due to their different chemical properties.

The Principle of Kinetic Resolution

The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer. The efficiency of the resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (>100) are desirable for achieving high enantiomeric excess in both the product and the remaining starting material at or near 50% conversion.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Mediated Acylation

This protocol is adapted from established methods for the kinetic resolution of primary amines.

Materials:

-

Racemic 3-amino-3-cyanopyrrolidine derivative

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B, Pseudomonas cepacia Lipase)

-

Acyl donor (e.g., Isopropyl acetate, Ethyl acetate)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Methyl tert-butyl ether (MTBE))

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

Enzyme Screening and Reaction Setup:

-

To a vial containing the racemic amine (1.0 eq.) and the chosen solvent, add the acyl donor (1.0-2.0 eq.).

-

Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

-

Seal the vial and shake or stir at a controlled temperature (e.g., 30-50°C).

-

-

Monitoring the Reaction:

-

Periodically take aliquots from the reaction mixture.

-

Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.

-

Stop the reaction when it reaches approximately 50% conversion to maximize the e.e. of both components.

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme (it can often be washed and reused).

-

Concentrate the filtrate.

-

The resulting mixture of the unreacted amine and the acylated amine can typically be separated by standard column chromatography or by an acid-base extraction (the amine will be extracted into an acidic aqueous phase, leaving the neutral amide in the organic phase).

-

-

Deprotection (if required):

-

The acylated enantiomer can be deprotected by hydrolysis (e.g., using aqueous HCl or NaOH) to yield the free amine.

-

Data Presentation: EKR Screening Results

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. (Amine, %) | e.e. (Amide, %) | E-Value |

| Novozym 435 | Isopropyl Acetate | THF | 24 | 48 | >99 | 96 | >200 |

| PCL | Ethyl Acetate | Toluene | 48 | 51 | 98 | >99 | >200 |

| CAL-A | Isopropyl Acetate | MTBE | 72 | 35 | 55 | 95 | ~15 |

Chiral Preparative Chromatography

For smaller scale resolutions or when classical and enzymatic methods fail, chiral preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer a powerful, albeit more expensive, alternative.[4] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute separately.

The Principle of Chiral Recognition on a CSP

Chiral recognition by a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion. The enantiomer that forms the more stable complex will be retained longer on the column.

Workflow for Chiral Preparative Chromatography

Caption: Workflow for Chiral Preparative Chromatography.

Experimental Protocol: HPLC/SFC Resolution

Materials:

-

Racemic 3-amino-3-cyanopyrrolidine derivative (or N-protected derivative)

-

HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile)

-

Additives (e.g., Diethylamine (DEA), Trifluoroacetic acid (TFA))

-

Analytical and Preparative Chiral Columns

Procedure:

-

Analytical Method Development:

-

Screen a variety of chiral stationary phases. For amines, polysaccharide-based (e.g., Chiralpak® series) and macrocyclic glycopeptide-based (e.g., Chirobiotic® series) CSPs are often effective.[5][6]

-

Test different mobile phase modes (Normal Phase, Polar Organic, Reversed Phase). For basic amines, adding a small amount of a basic modifier like DEA to a normal phase or polar organic mobile phase can significantly improve peak shape and resolution.

-

Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.

-

-

Scale-Up to Preparative Scale:

-

Choose a preparative column with the same stationary phase as the optimized analytical method but with a larger internal diameter.

-

Perform a loading study to determine the maximum amount of racemate that can be injected per run without compromising resolution.

-

Run the preparative separation, collecting the eluting fractions corresponding to each enantiomer.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions using the analytical chiral HPLC method to confirm their enantiomeric purity.

-

Pool the fractions containing the pure enantiomers.

-

Remove the solvent under reduced pressure to obtain the isolated, enantiomerically pure products.